molecular formula C22H29ClO5 B1667900 Beclomethasone CAS No. 4419-39-0

Beclomethasone

Numéro de catalogue B1667900
Numéro CAS: 4419-39-0
Poids moléculaire: 408.9 g/mol
Clé InChI: NBMKJKDGKREAPL-DVTGEIKXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beclomethasone is a synthetic corticosteroid with anti-inflammatory, antipruritic, and anti-allergy properties . It is widely used to treat asthma, allergic rhinitis, and dermatoses .


Synthesis Analysis

Beclomethasone dipropionate (BDP) is synthesized from the readily available steroidal intermediate, 16β-methyl epoxide . A practical and scalable approach has been reported, achieving a gram-scale to kilogram-scale synthesis of BDP with an 82% yield .


Molecular Structure Analysis

The molecular formula of Beclomethasone is C22H29ClO5 . It is a 17alpha-hydroxy steroid that is prednisolone in which the hydrogens at the 9alpha and 16beta positions are substituted by a chlorine and a methyl group, respectively .


Chemical Reactions Analysis

The solubilization performance of Beclomethasone dipropionate (BDP), a poorly soluble drug, was enhanced using hydroxypropyl-β-cyclodextrin (HP-β-CD) and ethanol . The reconstituted BDP-SSMs were analyzed in terms of entrapment efficiency, yield, and drug-loading percentages .


Physical And Chemical Properties Analysis

Beclomethasone has a molecular weight of 408.9 g/mol . Crystallization from methanol, 1-butanol, and 1-pentanol resulted in particulate BDP with a predominantly anhydrous character .

Applications De Recherche Scientifique

1. Lipid-Based Nanoparticles for Pulmonary Drug Delivery

  • Application Summary: Beclomethasone dipropionate (BDP) is used as a model drug in a study to improve the loading capacity of low-lipophilicity drugs in lipid-based nanoparticles (LBNs) for the therapy of lung diseases .
  • Methods of Application: BDP was conjugated with stearic acid (SA), a kind of the lipid matrix for LBN. The conjugate was characterized and the interactions between the conjugate and SA were investigated via molecular dynamics simulation .
  • Results: It is expected that the drug-loading capacity of weak-lipophilic drugs in LBN can be increased by establishing the technology platform, and the application of LBNs in pulmonary delivery can be broadened .

2. Multicomponent Nanosuspension for the Treatment of Bronchial Asthma

  • Application Summary: A multicomponent formulation for the delivery of curcumin (CUR) and beclomethasone dipropionate (BDP) into the lungs as water-based nanosuspensions (NS) was prepared for the treatment of bronchial asthma .
  • Methods of Application: Single component formulations (CUR-NS, BDP-NS) and a multicomponent formulation (CUR+BDP-NS) were prepared through a wet ball media milling technique, using P188 as a non-toxic stabilizer .
  • Results: The three formulations exhibited a nanocrystal mean diameter in the range of 200–240 nm and a homogenous particle size distribution. Aggregation or sedimentation phenomena were not observed in the multicomponent formulation on 90 days storage at room temperature .

3. Entrapment of Beclomethasone into Vesicles

  • Application Summary: The entrapment of beclomethasone into the vesicles significantly improved its nebulization .
  • Results: Beclomethasone-loaded vesicles reached the deeper airways to a better extent than the drug dispersion .

4. Lipid–Drug Conjugates for Beclomethasone

  • Application Summary: A study was carried out using Beclomethasone dipropionate (BDP) as a model drug to improve the loading capacity of low-lipophilicity drugs in lipid-based nanoparticles (LBNs) for the therapy of lung diseases .
  • Methods of Application: BDP was conjugated with stearic acid (SA), a kind of the lipid matrix for LBN. The conjugate was characterized and the interactions between the conjugate and SA were investigated via molecular dynamics simulation .
  • Results: It is expected that the drug-loading capacity of weak-lipophilic drugs in LBN can be increased by establishing the technology platform, and the application of LBNs in pulmonary delivery can be broadened .

5. Loading of Beclomethasone in Liposomes and Hyalurosomes

  • Application Summary: Beclomethasone dipropionate was loaded into liposomes and hyalurosomes modified with mucin to improve the ability of the payload to counteract the oxidative stress and involved damages caused by cigarette smoke in the airway .
  • Methods of Application: The vesicles were prepared by dispersing all components in the appropriate vehicle and sonicating them .
  • Results: The vesicles were capable of reaching the deeper airways, thus improving the deposition of beclomethasone in the target site .

6. Nasal Administration of Beclomethasone

  • Application Summary: Beclomethasone Dipropionate (BDP) was administered nasally to patients suffering from Allergic Rhinitis (AR), a chronic inflammatory disease of sino-nasal mucosa .

7. On-demand Intermittent Beclomethasone for Mild Asthma

  • Application Summary: A study was conducted to assess the efficacy of the intermittent use of Beclomethasone Dipropionate (BDP) as an alternative treatment for mild persistent asthma .
  • Methods of Application: In this 16-week trial, children aged 6–18 years were evaluated. Subjects in the continuous treatment arm of the study received 500 μg/day of beclomethasone, whereas the intermittent ones were given 1000 μg/day (250 μg every 6 h) in combination with albuterol for 7 days upon exacerbations or worsening of symptoms .
  • Results: Prednisone was used by 10 (10.6%) and 7 (7.4%) patients, respectively (95% CI − 6.1 to 12.6%, for the difference; p = 0.47). There were no relevant clinical or functional differences between the two treatment regimens .

9. Lipid–Drug Conjugates for Beclomethasone

  • Application Summary: A study was carried out using Beclomethasone dipropionate (BDP) as a model drug to improve the loading capacity of low-lipophilicity drugs in lipid-based nanoparticles (LBNs) for the therapy of lung diseases .
  • Methods of Application: BDP was conjugated with stearic acid (SA), a kind of the lipid matrix for LBN. The conjugate was characterized and the interactions between the conjugate and SA were investigated via molecular dynamics simulation .
  • Results: It is expected that the drug-loading capacity of weak-lipophilic drugs in LBN can be increased by establishing the technology platform, and the application of LBNs in pulmonary delivery can be broadened .

Safety And Hazards

Beclomethasone may cause an allergic skin reaction, damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It can affect growth in children and may cause serious side effects .

Orientations Futures

Beclomethasone showed superior efficacy vs. oral 5-ASA in inducing clinical improvement of mild-to-moderate UC with a similar safety profile . This suggests potential future directions for the use of Beclomethasone in treating ulcerative colitis.

Propriétés

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMKJKDGKREAPL-DVTGEIKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040750
Record name Beclomethasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beclomethasone

CAS RN

4419-39-0
Record name Beclomethasone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4419-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beclometasone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beclomethasone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Beclometasone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BECLOMETHASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGZ1SLC28Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beclomethasone
Reactant of Route 2
Beclomethasone
Reactant of Route 3
Beclomethasone
Reactant of Route 4
Beclomethasone
Reactant of Route 5
Beclomethasone
Reactant of Route 6
Beclomethasone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.